Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 g/mol . It is commonly used as a starting material, intermediate, or catalyst in organic synthesis . This compound has significant application value in the field of medicine and can be used to synthesize some drug molecules or pharmaceutical intermediates .
Preparation Methods
The preparation of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate can be carried out through the following steps :
- Dissolve piperidine in ethanol.
- Add oxo acetone and hydrochloric acid.
- After the completion of the reaction, tert-butanol is added and neutralized.
Chemical Reactions Analysis
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate has a wide range of scientific research applications :
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and pathways.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate can be compared with other similar compounds, such as :
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
This compound: This compound has a similar structure but with different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)11-7-6-8-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCUTDILXXPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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